Cellobial

Description

Conceptual Framework of Cellobial as a Glycal and Cellulose (B213188) Derivative

As a glycal, this compound possesses an endocyclic enol ether functionality, which is the double bond located within the sugar ring. This feature distinguishes it from typical reducing sugars that exist in equilibrium between cyclic hemiacetal forms and an open-chain aldehyde. The glycal structure renders this compound more reactive in certain chemical transformations, such as electrophilic additions across the double bond.

This compound is considered a cellulose derivative due to its origin. It is primarily generated through the enzymatic hydrolysis of cellulose, a linear polysaccharide composed of repeating β-1,4-linked glucose units. nih.gov Cellulase (B1617823) enzymes, a group of hydrolases, break down the glycosidic bonds in cellulose chains. This process involves different types of cellulases, including endocellulases and exocellulases, which act in concert to yield smaller oligosaccharides like cellobiose (B7769950) and the glycal this compound. nih.gov

This compound's formation as a product of cellulose breakdown highlights its position within the complex cascade of reactions involved in the deconstruction of lignocellulosic biomass. Understanding the mechanisms of its formation and subsequent reactions is crucial for optimizing processes aimed at utilizing cellulose resources.

Significance of this compound in Glycoscience and Biocatalysis Studies

This compound holds significant importance in glycoscience, the study of the structure, biosynthesis, and biology of saccharides and glycoconjugates. Its role as an intermediate in cellulose hydrolysis makes it a key molecule for investigating the intricate mechanisms of cellulase enzymes. Research has shown that this compound can act as both a substrate and, interestingly, an inhibitor of cellulase activity, influencing the efficiency of cellulose degradation. nih.gov

Studies involving this compound have provided valuable insights into the catalytic flexibility of glycosylases. For example, research on the hydration of this compound by different types of cellulases has demonstrated that these enzymes can catalyze reactions beyond typical glycosidic bond hydrolysis, acting on the enolic bond of this compound to form 2-deoxycellobiose. nih.govnih.gov This hydration occurs with specific stereochemistry, indicating distinct catalytic mechanisms compared to cellulose hydrolysis. nih.gov Such findings contribute to a deeper understanding of enzyme-substrate interactions and the diverse capabilities of carbohydrate-modifying enzymes.

In biocatalysis, this compound serves as a model substrate for studying enzymatic transformations of glycals. Its structure allows researchers to probe the active sites and reaction mechanisms of enzymes involved in carbohydrate metabolism and modification. Furthermore, this compound and its derivatives, such as per-O-acetylated this compound, are utilized as starting materials in the chemical synthesis of various carbohydrate mimetics and glycosylated compounds, including glycosylated iminosugars. fishersci.cauni.lu These synthetic applications are relevant in developing potential therapeutic agents or probes for biological studies.

The study of this compound also contributes to the broader field of renewable energy, particularly in the context of biofuel production from lignocellulosic biomass. As an intermediate in the breakdown of cellulose, understanding this compound's fate during enzymatic saccharification is essential for improving the efficiency of glucose release, which is then fermented into biofuels. nih.gov

The physical properties of D-Cellobial are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₉ | nih.govfishersci.ca |

| Molecular Weight | 308.28 g/mol (or 308.282) | nih.govfishersci.ca |

| Density | 1.6 ± 0.1 g/cm³ | fishersci.ca |

| Boiling Point | 612.0 ± 55.0 °C at 760 mmHg | fishersci.ca |

| Flash Point | 323.9 ± 31.5 °C | fishersci.ca |

| LogP | -4.33 | fishersci.ca |

This compound's unique structure as a glycal and its central position in the enzymatic degradation of cellulose underscore its importance in fundamental carbohydrate chemistry and its relevance to applied research in biocatalysis and biomass utilization.

Properties

IUPAC Name |

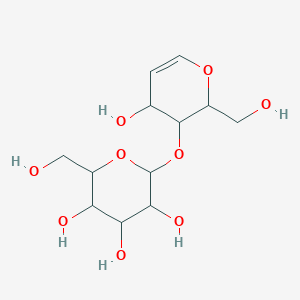

2-[[4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXRLRRQDUXQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Transformations and Molecular Interactions of Cellobial

Substrate Specificity and Kinetic Analysis of Glycoside Hydrolases with Cellobial

This compound's structure, featuring an enolic double bond, allows it to participate in enzymatic reactions distinct from the hydrolysis of standard glycosidic bonds. Glycoside hydrolases, enzymes typically involved in breaking glycosidic linkages, can interact with this compound, leading to hydration or glycosyl transfer reactions.

Interaction of this compound with Exo- and Endo-type Cellulases (e.g., Cel6A, Cel7A)

Exo- and endo-type cellulases exhibit different modes of action on cellulose (B213188) chains. Exo-cellulases, such as Trichoderma reesei Cel7A (formerly CBH I) and Cel6A (formerly CBH II), processively cleave disaccharide units from the ends of cellulose chains, while endo-cellulases hydrolyze internal glycosidic bonds nih.govmdpi.com. Studies have shown that both exo- and endo-type cellulases can interact with this compound.

Trichoderma reesei Cel7A, a reducing end-acting cellobiohydrolase, catalyzes the trans-hydration of this compound nih.gov. Cel6A from Humicola insolens (a cellobiohydrolase from glycoside hydrolase family 6) and Trichoderma reesei Cel6A (a nonreducing end-acting cellobiohydrolase) have also been investigated for their interactions with various substrates, including this compound nih.govebi.ac.ukacs.orgpdbj.orgnih.gov. While Cel7A efficiently hydrates this compound, the reaction with this compound catalyzed by Trichoderma reesei Cellobiohydrolase II (Cel6A) is reported to be too slow for unequivocal determination of product configuration nih.gov.

Endo-type cellulases from organisms like Irpex lacteus and Aspergillus niger have also been shown to hydrate (B1144303) this compound, forming 2-deoxycellobiose nih.govcapes.gov.br. The A. niger enzyme was also observed to catalyze a small amount of 2-deoxycellobiosyl-transfer product from this compound nih.gov.

Kinetic Parameters and Reaction Rates of this compound Hydrolysis/Hydration

Kinetic analysis provides quantitative information about the interaction between enzymes and substrates. For Trichoderma reesei Cel7A, the trans-hydration of this compound has been characterized by specific kinetic parameters. The Michaelis constant (Km) for this compound was determined to be 116 µM, and the catalytic rate constant (kcat) was 1.16 min⁻¹ nih.govresearchgate.net. This can be compared to the hydrolysis of methyl beta-D-cellotrioside by the same enzyme, which showed a Km of 48 µM and a kcat of 0.7 min⁻¹ nih.govresearchgate.net.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reaction |

| Trichoderma reesei Cel7A | This compound | 116 | 1.16 | Trans-hydration |

| Trichoderma reesei Cel7A | Methyl beta-D-cellotrioside | 48 | 0.7 | Hydrolysis |

| Trichoderma reesei Cel6A | This compound | - | Very slow | Hydration |

| Trichoderma reesei Cel6A CD | Cellobiose (B7769950) | - | - | Binding affected |

| Trichoderma reesei Cel7A CD | Cellobiose | - | - | Binding affected |

Note: Kinetic parameters for Cel6A with this compound were not available in the provided text due to the slow reaction rate. nih.gov

The interaction of cellobiose, the product of cellulose hydrolysis, with cellulases like Cel7A has also been studied kinetically. Cellobiose can inhibit Cel7A activity by binding to both the product release site and the substrate binding tunnel, affecting both processive velocity and binding rate biorxiv.orgosti.gov. The inhibition constant (Ki) for cellobiose binding to immobilized cellulose by Trichoderma reesei Cel7A was found to be 2.1 mM osti.gov.

Mechanistic Investigations of Enzymatic Hydration and Glycosyl Transfer Involving this compound

Mechanistic studies aim to elucidate the step-by-step chemical transformations catalyzed by enzymes. The interaction of cellulases with this compound provides a unique system to explore enzymatic hydration and glycosyl transfer mechanisms, particularly concerning the activation of the enolic double bond.

Elucidation of Protonation Mechanisms and Stereochemical Outcomes

Enzymatic hydration of this compound involves the addition of water across the double bond, a process that requires protonation. Studies using deuterated buffer and ¹H NMR spectroscopy have provided insights into the protonation mechanisms and the stereochemical outcomes of this compound hydration catalyzed by cellulases.

Both Irpex lacteus exo-cellulase and Aspergillus niger endo-cellulase were found to protonate (or deuterate) the double bond of this compound from below the si face of the D-glucal moiety nih.gov. This direction of protonation is opposite to that assumed for the protonation of the beta-D-glycosidic linkages during the hydrolysis of cellulose and cellodextrins by these enzymes nih.gov.

For Trichoderma reesei Cel7A, protonation of the double bond of this compound occurs from a direction opposite to that assumed for methyl beta-cellotrioside hydrolysis, yet the hydration products are of beta configuration nih.govcore.ac.uk. This suggests that the enzyme can create the anomeric configuration of the product independently of the substrate configuration nih.govcore.ac.uk. The Irpex lacteus exo-enzyme rapidly catalyzed this compound hydration to produce the beta-anomer of beta-D-glucopyranosyl(1→4)-2-deoxy-D-glucose-2(e)-d nih.gov. While the A. niger cellulase (B1617823) also produced the same deuterated 2-deoxycellobiose from this compound, the reaction was too slow to determine its configuration definitively nih.gov. Evidence also suggested the formation of a beta-2-deoxycellobiosyl-d-D-glucose-transfer product by the A. niger enzyme, indicating trans additions at the double bond nih.gov.

These findings highlight the distinct mechanistic pathways involved in this compound hydration compared to standard glycosidic bond hydrolysis and demonstrate the enzyme's ability to control the stereochemical outcome based on the substrate presentation.

Role of this compound in Understanding Glycosidase Catalytic Flexibility

This compound serves as a valuable probe for investigating the catalytic flexibility of glycosidases. The ability of enzymes typically involved in glycosidic bond hydrolysis to catalyze the hydration of an enolic double bond in this compound demonstrates a broader catalytic capacity than might be initially assumed based solely on their activity on glycosidic substrates nih.govcapes.gov.br.

The observation that cellulases can catalyze both hydrolysis (of glycosidic bonds) and hydration (of this compound's double bond), with different protonation trajectories but consistent product stereochemistry (in the case of Cel7A), suggests a degree of plasticity in the enzyme's active site and catalytic machinery nih.govnih.govcore.ac.uk. This flexibility allows the enzyme to accommodate structurally different substrates and catalyze distinct, albeit related, chemical reactions. Understanding this catalytic flexibility is crucial for enzyme engineering efforts aimed at tailoring enzymes for novel reactions or improving their efficiency on various substrates.

Enzyme Active Site Architecture and Molecular Recognition of this compound

The active site of an enzyme is a specific three-dimensional region where substrate molecules bind and catalysis occurs unacademy.comnih.govscitechnol.com. It is formed by amino acid residues that contribute to substrate binding and catalysis unacademy.com. The interaction between an enzyme and its ligand, such as this compound, is highly specific and is governed by the size, shape, charge, and polarity of the active site unacademy.comscitechnol.com.

Cellobiohydrolases like Cel6A and Cel7A have tunnel-shaped active sites where processive hydrolysis of cellulose occurs pdbj.orgpdbj.org. The binding of substrates and inhibitors within these tunnels involves specific interactions with amino acid residues lining the active site acs.orgrcsb.org.

While detailed structural information on this compound bound to cellulase active sites is not extensively described in the provided text, the kinetic and mechanistic data offer some inferences. The ability of this compound to be hydrated suggests that it can access and be oriented within the active site in a manner that allows for the protonation of the double bond and subsequent water attack nih.govnih.gov. The different protonation trajectory observed for this compound compared to glycosidic substrates implies that this compound might bind in a slightly different orientation or induce conformational changes in the active site that alter the positioning of catalytic residues relative to the reactive center nih.govnih.govcore.ac.uk.

Studies on the binding of other ligands, such as cellobiose and xylo-oligosaccharides, to Cel7A provide some context for understanding active site interactions biorxiv.orgosti.govnih.govrcsb.org. These studies show that ligands bind at specific subsites within the active site tunnel, influencing enzyme activity osti.govnih.gov. The observation that cellobiose can bind to both the product release site and the substrate binding tunnel of Cel7A highlights the complexity of ligand interactions within the active site biorxiv.orgosti.gov.

The precise architecture of the active site, including the arrangement of catalytic residues (such as acidic residues involved in proton transfer) and residues involved in substrate recognition and binding, dictates the enzyme's specificity and catalytic mechanism pdbj.orgnih.govwou.edursc.orgosti.govbiorxiv.org. The interaction of this compound with cellulases, leading to hydration rather than hydrolysis, underscores the importance of the specific presentation of the substrate's reactive group (the enolic double bond) within the active site and the enzyme's capacity to catalyze alternative reactions based on this presentation.

Structural Basis of Enzyme-Cellobial Binding and Catalysis

Enzymatic transformations of this compound primarily involve hydration of the enolic double bond, catalyzed by various glycoside hydrolases, including exo- and endo-type cellulases. This reaction leads to the formation of 2-deoxycellobiose. The process is understood to proceed via glycosyl oxo-carbonium ion mediation. researchgate.netresearchgate.net

Enzymes bind substrates like this compound at a specific region known as the active site. slideshare.netkhanacademy.org This site is typically a three-dimensional pocket or cleft formed by specific amino acid residues from different parts of the enzyme's polypeptide chain. eolss.netmicrobenotes.com The interaction between the enzyme active site and the substrate is mediated by various non-covalent forces, including hydrogen bonds, ionic bonds, and hydrophobic interactions. slideshare.neteolss.net

In the case of this compound hydration catalyzed by cellulases, the enzyme facilitates the addition of water across the double bond. Studies using deuterated buffer have shown that cellulases protonate the double bond of this compound from a direction opposite to that assumed for the protonation of β-D-glycosidic linkages in cellulose and cellodextrins. dokumen.pubnih.gov Specifically, protonation occurs from below the si face of the D-glucal moiety. nih.gov Despite this difference in the initial protonation step compared to cellulose hydrolysis, the final chemical step is conserved, leading to a product with a beta anomeric configuration. dokumen.pub This suggests a transition state with significant oxocarbonium ion character in the reaction catalyzed by exo-cellulases that retain configuration during hydrolysis. dokumen.pub

The catalytic mechanism involves the precise positioning of catalytic residues within the active site to facilitate the chemical transformation. For instance, in the hydration of this compound by Irpex lacteus exo-cellulase, the reaction rapidly produces the beta-anomer of β-D-glucopyranosyl(1→4)-2-deoxy-D-glucose-2(e)-d when conducted in deuterated buffer. nih.gov

Influence of Active Site Configuration on this compound Processing

The specific configuration and chemical environment of an enzyme's active site are paramount in determining its substrate specificity and catalytic efficiency. slideshare.neteolss.netwikipedia.org The arrangement and properties of the amino acid residues within the active site dictate how the substrate binds and how the catalytic reaction proceeds. libretexts.org

For enzymes that process this compound, the active site must accommodate the glucal structure and orient it correctly for the hydration reaction to occur. The difference in the direction of protonation observed for this compound compared to cellulose highlights how the active site architecture influences the interaction with distinct, albeit related, substrates. dokumen.pubnih.gov This suggests a degree of catalytic flexibility within glycosylases, allowing them to act on substrates with different chemical functionalities. nih.govanatole-klyosov.com

The concept of induced fit, where both the enzyme and substrate undergo slight conformational changes upon binding, further emphasizes the dynamic nature of the active site and its role in optimizing the fit for catalysis. microbenotes.comlibretexts.orgnih.gov This dynamic interaction ensures that the catalytic groups are precisely aligned to facilitate the chemical transformation of this compound. The specific arrangement of catalytic residues, such as carboxyl side chains in some glycoside hydrolases, is crucial for their function. dokumen.pub

Studies on designed enzymes have shown that the active site can adopt multiple configurations, and the evolution of these configurations can influence catalytic efficiency. nih.gov While this research is not specific to this compound, it underscores the general principle that the structural plasticity of the active site is critical for effective catalysis.

This compound in Studies of Enzyme Processivity and Dynamics

This compound, while not a polymeric substrate, has been utilized in studies to probe the catalytic capabilities of enzymes, including those known to be processive on polymeric substrates like cellulose. Processivity refers to an enzyme's ability to catalyze multiple reaction cycles on a single substrate molecule without dissociating. nih.govstanford.eduneb.com Cellulases, particularly cellobiohydrolases, are well-known examples of processive enzymes that move along cellulose chains, releasing soluble sugars like cellobiose. nih.govnih.gov

Although this compound hydration does not directly measure processivity on a long chain, investigating its transformation by processive enzymes can offer insights into aspects of their catalytic mechanism and active site behavior. For instance, the observation that both exo- and endo-type cellulases can hydrate this compound provides evidence for shared catalytic capabilities despite their different modes of action on polymeric substrates. nih.gov

Enzyme dynamics, the study of protein motions and conformational changes, is increasingly recognized as crucial for understanding enzyme catalysis and processivity. arxiv.orgemory.edunih.gov The dynamic nature of enzymes allows for substrate binding, conformational changes during catalysis, and product release. arxiv.orgnih.gov Studies on enzyme dynamics, often employing techniques like time-resolved spectroscopy and NMR, aim to understand how these motions influence catalytic rates and substrate specificity. emory.edumdpi.com

Molecular Level Characterization and Structural Elucidation of Cellobial

Advanced Spectroscopic and Spectrometric Techniques for Cellobial Structural Analysis

The structural analysis of this compound and its derivatives relies on a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, conformation, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of organic molecules, including carbohydrates like this compound. Both ¹H and ¹³C NMR spectroscopy are employed to analyze the chemical shifts and coupling constants, which provide insights into the electronic environment of the nuclei and the connectivity of atoms.

Studies on Hexa-O-acetyl-D-cellobial have reported characteristic ¹H NMR data. For instance, a signal at δ 6.44 ppm with a doublet coupling constant of J = 6.1 Hz has been assigned to H1 rsc.org. Other signals in the ¹H NMR spectrum provide information about the acetyl groups and the protons on the sugar rings, such as multiplets and triplets with specific coupling constants (e.g., H3 at δ 5.22 ppm with J = 9.4 Hz) rsc.org. ¹³C NMR spectroscopy provides signals corresponding to each unique carbon atom in the molecule, with chemical shifts reported in ppm relative to a standard rsc.orgresearchgate.net. The analysis of these chemical shifts and coupling patterns allows for the assignment of each signal to a specific nucleus within the this compound structure, confirming the presence of the glycal unsaturation and the glycosidic linkage.

NMR spectroscopy can also be used to study the conformation of sugar rings and the configuration of glycosidic linkages. While specific detailed conformational analysis of this compound from the search results is limited, NMR is generally used for this purpose in carbohydrate chemistry nih.gov. The coupling constants between adjacent protons provide information about the dihedral angles and thus the preferred conformation of the sugar rings.

Here is a table summarizing some reported NMR data for Hexa-O-acetyl-D-cellobial:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |

| ¹H | 6.44 | d | 6.1 | H1 | rsc.org |

| ¹H | 5.48 – 5.43 | m | - | H1′ | rsc.org |

| ¹H | 5.22 | t | 9.4 | H3 | rsc.org |

| ¹³C | - | - | - | Characteristic shifts reported | rsc.orgresearchgate.net |

Mass Spectrometry (MS) and Tandem MS for Molecular Formula and Fragmentation Patterns

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) can provide accurate mass measurements, allowing for the confirmation of the molecular formula researchgate.net.

In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows a series of peaks, with the peak of highest m/z typically corresponding to the molecular ion savemyexams.comlibretexts.org. Fragmentation of the molecular ion can occur, either in the ion source or through techniques like tandem MS (MS/MS) savemyexams.comwikipedia.org. The pattern of these fragment ions provides structural information by revealing how the molecule breaks apart libretexts.orgmsu.edu.

While detailed fragmentation patterns specifically for this compound were not extensively provided in the search results, MS and tandem MS are standard techniques for elucidating the structure of organic compounds, including complex carbohydrates fujifilm.com. Analysis of the fragmentation pattern can help confirm the presence of specific substructures and the positions of linkages and substituents.

Complementary Spectroscopic Methods (e.g., Infrared, Electron Diffraction) for Structural Details

Complementary spectroscopic methods, such as Infrared (IR) spectroscopy and Electron Diffraction, can provide additional structural details.

IR spectroscopy measures the vibrations of functional groups within a molecule, providing information about the types of bonds present. While specific IR data for this compound was not detailed in the search results, IR spectroscopy is commonly used to confirm the presence of functional groups like hydroxyl (O-H), carbonyl (C=O, particularly in acetylated forms), and carbon-carbon double bonds (C=C) researchgate.netresearchgate.netuniversiteitleiden.nlu-szeged.huchemsynlab.com. The absorption bands at specific wavelengths are characteristic of these groups and can help confirm the proposed structure.

Electron Diffraction is a technique that can be used to determine the molecular structure, particularly in the gas phase or for crystalline samples wikipedia.org. It involves the scattering of electrons by the atoms in a molecule, producing a diffraction pattern that can be analyzed to determine bond lengths, bond angles, and molecular conformation wikipedia.org. While the search results did not provide specific examples of electron diffraction applied to this compound, it is a recognized method for structural determination in some cases.

Integrated Computational and Experimental Approaches for Structural Elucidation

The structural elucidation of complex molecules like this compound often benefits from the integration of computational and experimental approaches universiteitleiden.nlnih.govarchive.org. Computational methods, such as molecular modeling and simulations, can be used to predict stable conformations, calculate spectroscopic parameters (like NMR chemical shifts), and simulate fragmentation pathways in mass spectrometry. These predicted data can then be compared with experimental results to validate the proposed structure and gain deeper insights into the molecule's behavior.

Experimental data from techniques like NMR, MS, and IR spectroscopy provide the empirical evidence necessary to build and refine computational models. The iterative process of comparing experimental observations with computational predictions helps to converge on an accurate and detailed structural description of this compound.

Determination of Anomeric Configuration in this compound Reaction Products

The anomeric configuration refers to the stereochemistry at the anomeric carbon (C1) of a sugar or sugar derivative. In the context of this compound, which is a glycal with a double bond between C1 and C2, reactions involving this double bond can lead to products with defined anomeric configurations.

Studies on the enzymatic hydration of this compound by cellulases have provided insights into the anomeric configuration of the resulting products nih.govnih.gov. For example, cellobiohydrolase I from Trichoderma reesei catalyzes the hydration of this compound to form 2-deoxycellobiose nih.gov. Analysis using ¹H NMR spectroscopy of the deuterated product (formed in deuterated buffer) indicated that protonation (deuteration) of the double bond occurs from a specific face (the si face of the D-glucal moiety), leading to the formation of the β-anomer of the 2-deoxycellobiose product nih.govnih.gov. This suggests that the enzyme's catalytic mechanism dictates the stereochemical outcome at the anomeric center that is newly created upon hydration of the glycal double bond nih.govnih.gov.

While the reaction of cellobiohydrolase II with this compound was found to be slower, evidence also suggested protonation from the si-direction nih.gov. These findings highlight how spectroscopic methods, particularly NMR, are crucial for determining the stereochemistry, including the anomeric configuration, of products derived from reactions involving this compound researchgate.net.

Computational and Theoretical Investigations of Cellobial Systems

Quantum Chemical Calculations on Cellobial Reactivity and Electronic Structure

Quantum chemical calculations are employed to investigate the reactivity and electronic structure of this compound. These calculations can provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior and potential reaction pathways. For instance, ONIOM calculations have been used to study the catalytic process involving this compound, suggesting that a high dielectric constant in the enzyme active site can benefit catalysis by decreasing the energy of the transition state relative to the enzyme-substrate complex. researchgate.net Theoretical work utilizing basis sets, such as the AM1 basis set, has also been applied to related carbohydrate structures, although experimental structural investigations of this compound itself appear limited. epdf.pub

Molecular Dynamics Simulations of this compound in Enzyme Active Sites and Solution Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in various environments, including enzyme active sites and aqueous solutions. These simulations track the movement of atoms and molecules over time, providing insights into conformational changes, interactions with solvent molecules, and binding events. MD simulations with explicit water molecules have been used to characterize the dielectric constant within enzyme active sites, indicating that high solvent accessibility contributes to a high dielectric constant. researchgate.net Such simulations can ascertain differences in enzyme-ligand interactions, ligand solvation, and loop flexibility in various cellulase (B1617823) enzymes interacting with ligands. researchgate.net

Computational Modeling of this compound-Enzyme Molecular Interactions and Binding Free Energies

Computational modeling, including docking studies and free energy calculations, is essential for understanding the molecular interactions between this compound and enzymes, as well as quantifying the strength of these interactions through binding free energies. These methods help to identify potential binding poses and evaluate the thermodynamic favorability of binding. Computational docking studies have been used to explore the binding of cellobiose (B7769950) derivatives to enzymes like cellobiose dehydrogenase (CDH), although finding a single dominant binding pose can be challenging due to multiple possible orientations and distances within the binding pocket. boku.ac.at Free energy perturbation/replica-exchange molecular dynamics have been employed to calculate the absolute ligand binding free energy of cellulose (B213188) chains to cellulases, providing a quantitative link between binding energy and experimentally measurable kinetic parameters. researchgate.net

Theoretical Frameworks for Predicting this compound Chemical Transformations

Theoretical frameworks are being developed to predict the chemical transformations that this compound can undergo, particularly in the context of enzymatic reactions. These frameworks aim to formalize the relationship between molecular properties, enzyme characteristics, and reaction kinetics. For example, a deterministic kinetic model relying on a processive set of enzyme reactions and the quasi steady state assumption has been suggested as a theoretical framework for processive kinetics in cellulase activity, which involves substrates like this compound. researchgate.net Despite the apparent differences in protonation compared to cellulose, the transition state in this compound hydration by cellulases shows similarities to that in cellulose hydrolysis, differing mainly by the presence of a proton at a specific position. dokumen.pub This suggests that theoretical models of cellulose hydrolysis can potentially be adapted or provide insights into this compound transformations.

Advanced Research Perspectives and Emerging Biotechnological Applications of Cellobial

Cellobial as a Research Tool for Cellulose (B213188) Hydrolysis Mechanisms and Enzyme Characterization

This compound plays a significant role as a research tool in elucidating the intricate mechanisms of cellulose hydrolysis and characterizing the enzymes involved, particularly cellulases. Cellulases are a group of enzymes that catalyze the breakdown of cellulose into smaller sugars, such as cellobiose (B7769950) and glucose. Studying the interaction of cellulases with substrate analogs like this compound can provide crucial information about enzyme-substrate binding, catalytic mechanisms, and the direction of protonation during hydrolysis.

Research has utilized this compound to investigate the catalytic flexibility of glycosylases, including exo- and endo-type cellulases. Studies involving the hydration of this compound by cellulases from Aspergillus niger and Schizophyllum commune have provided evidence for how these enzymes interact with the modified glycosidic linkage. It has been observed that while enzymes are generally assumed to protonate the glycosidic oxygen atom of cellulose from one direction, they are observed to protonate the double bond of this compound from the opposite direction nih.govdokumen.pub. This finding, often determined using techniques like 1H NMR in deuterated buffers, highlights the adaptability of enzyme active sites and provides insights into the stereochemistry of the catalytic reaction nih.govdokumen.pub.

Furthermore, cellobiohydrolases, key enzymes in cellulose degradation, have been studied in their interaction with this compound. For instance, Cellobiohydrolase Cel7A from Trichoderma reesei (formerly Hypocrea jecorina) has been shown to catalyze the trans-hydration of this compound researchgate.net. Kinetic parameters such as Michaelis constant (Km) and catalytic rate constant (kcat) for the interaction of Cel7A with this compound have been determined, providing quantitative data on the enzyme's activity towards this substrate analog researchgate.net.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) |

| Cellobiohydrolase Cel7A (T. reesei) | This compound | 116 | 1.16 |

| Cellobiohydrolase Cel7A (T. reesei) | Lactal | 135 | 1.35 |

Data derived from studies on the catalytic activity of Cellobiohydrolase Cel7A researchgate.net.

These studies using this compound contribute to a deeper understanding of how cellulases recognize and process their substrates, which is essential for optimizing enzymatic hydrolysis processes for various applications, including biofuel production and the biorefinery industry nih.govmdpi.compsu.edu.

Contributions of this compound Studies to Enzyme Engineering and Biocatalyst Development

The insights gained from studying this compound interactions with cellulases and other glycosylases are valuable for the field of enzyme engineering and the development of improved biocatalysts. Understanding the nuances of enzyme-substrate binding and catalytic mechanisms, as revealed through studies with this compound, can inform rational design strategies for modifying enzyme properties.

Enzyme engineering aims to enhance enzyme activity, specificity, stability, and other characteristics for industrial and biotechnological applications nih.govyoutube.com. By providing a simplified system to probe specific aspects of the catalytic cycle, this compound studies can help identify key amino acid residues in the active site involved in substrate recognition, binding, and catalysis. This knowledge can then be used to engineer enzymes with altered properties, such as improved efficiency on specific cellulosic substrates or enhanced tolerance to process conditions.

Cellobiohydrolase Cel7A, which interacts with this compound, has also been explored as a chiral selector, demonstrating the broader potential of these enzymes and the knowledge derived from their study in biocatalysis researchgate.net. The ability of Cel7A to discriminate between enantiomers of certain pharmaceutical compounds highlights the potential for engineering these enzymes for specific stereoselective transformations researchgate.net.

While direct examples of this compound being used as a biocatalyst are limited, the fundamental understanding of glycosylase activity gained from this compound studies contributes to the broader knowledge base used in designing and engineering carbohydrate-active enzymes for various biocatalytic processes nih.govyoutube.com.

This compound in the Study of Microbial Fermentation Pathways and Carbon Source Utilization

This compound, while not a primary carbon source itself in most natural environments, can be relevant to the study of microbial fermentation pathways and carbon source utilization, particularly in the context of cellulose and cellobiose metabolism. Microorganisms play a crucial role in breaking down plant biomass, and their ability to utilize different sugars, including cellobiose (a dimer of glucose and the repeating unit of cellulose), is key for efficient fermentation processes mdpi.comfrontiersin.orgnih.gov.

Studies on how enzymes involved in cellobiose metabolism interact with this compound can provide insights into the broader pathways of carbohydrate utilization in microbes. For example, if a microbial enzyme responsible for cellobiose hydrolysis or transport shows activity or inhibition in the presence of this compound, it can help researchers understand the substrate specificity and regulatory mechanisms of that enzyme within the microbial metabolic network.

Research in metabolic engineering often focuses on enabling microbes to efficiently co-utilize mixed carbon sources, including those derived from lignocellulosic biomass mdpi.comfrontiersin.orgnih.govnih.gov. Understanding the enzymes and transporters involved in the uptake and metabolism of cellobiose is critical for engineering microbes for consolidated bioprocessing, where cellulose hydrolysis and fermentation occur simultaneously. While this compound's direct role as a carbon source is unlikely, its use as a probe molecule can aid in characterizing the components of these complex microbial pathways.

The efficiency of carbon source utilization in microbes significantly impacts the yield and productivity of bioproduction processes nih.gov. By using molecules like this compound to dissect the enzymatic steps involved in carbohydrate metabolism, researchers can identify bottlenecks and targets for genetic engineering to improve microbial fermentation of biomass-derived sugars mdpi.comfrontiersin.orgnih.gov.

Potential of this compound Derivatives in Advanced Biomaterials Research (excluding medical devices/implants)

The field of advanced biomaterials research explores the development of materials from biological sources or inspired by biological systems for various applications euroglyco.comglycopedia.eu. Carbohydrates, including cellulose and its derivatives, are significant components in this area due to their abundance, biodegradability, and versatile properties euroglyco.comglycopedia.eu.

While extensive research exists on biomaterials derived from cellulose, chitin, and chitosan (B1678972) ku.edu.trmdpi.comscu.edu.cnnih.govniutoday.info, specific research focusing on the use of this compound derivatives in non-medical advanced biomaterials is not prominently featured in the currently available search results. Research on glycosylated iminosugars, where this compound is mentioned in the context of synthesis and biological applications, suggests potential avenues within carbohydrate chemistry universiteitleiden.nl. However, a direct link to their application in advanced biomaterials, outside of medical contexts which are explicitly excluded, is not clearly established in the provided information.

Future research could explore the synthesis of novel polymers or materials incorporating this compound or its derivatives, potentially leveraging the unique structural features of this compound to impart specific properties to the resulting materials. Such materials could find applications in areas like sustainable packaging, textiles, or functional coatings, aligning with the broader trend of utilizing carbohydrates for developing sustainable materials euroglyco.comglycopedia.eu. However, at present, specific examples of non-medical biomaterial applications of this compound derivatives are not widely reported in the gathered literature.

Future Directions in this compound Research and its Impact on Sustainable Carbohydrate Chemistry

Future directions in this compound research are likely to continue exploring its utility as a molecular probe for understanding carbohydrate-active enzymes and microbial metabolism. Further detailed kinetic and structural studies using this compound and its modified forms can provide deeper insights into enzyme mechanisms, guiding the design of more efficient biocatalysts for biomass conversion.

The role of this compound in studying the stereochemistry and mechanism of glycosidic bond cleavage and formation by glycosylases remains a key area. As enzyme engineering becomes more sophisticated, the precise information gained from this compound studies on enzyme-substrate interactions will be increasingly valuable for rational design approaches nih.gov.

In the context of microbial fermentation, this compound could potentially be used to investigate the substrate specificity of novel carbohydrate transporters or intracellular enzymes in engineered microbial strains designed for utilizing a wider range of biomass-derived sugars. This could contribute to the development of more efficient and robust microbial cell factories for producing biofuels and biochemicals from renewable resources mdpi.comfrontiersin.orgnih.govnih.gov.

Looking ahead, the potential for synthesizing novel molecules and materials incorporating the this compound structure could be explored within the broader field of sustainable carbohydrate chemistry euroglyco.comglycopedia.eufuturumcareers.comfuturumcareers.com. While current applications in non-medical biomaterials are not widely reported, the unique chemical features of this compound might lend themselves to the creation of new functional materials with applications in areas like sustainable polymers, surfactants, or other bio-based products.

Q & A

Q. What are the key physicochemical properties of Cellobial that influence its reactivity in experimental settings?

To address this, researchers should employ spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC) to characterize purity, stability, and functional groups. Thermogravimetric analysis (TGA) can assess thermal stability, while X-ray crystallography may resolve structural details. Reproducibility requires strict adherence to protocols for solvent selection, temperature control, and storage conditions .

Q. How can researchers design a reproducible synthesis protocol for this compound?

A robust protocol should include step-by-step reaction conditions (e.g., catalysts, stoichiometry), purification methods (e.g., recrystallization, column chromatography), and validation via comparative yield analysis across multiple trials. Documenting anomalies (e.g., byproduct formation) and using control experiments to isolate variables (e.g., pH, temperature) are critical. Peer-reviewed methodologies from journals like The Journal of Organic Chemistry provide templates for standardization .

Q. What are the common pitfalls in characterizing this compound’s biological activity, and how can they be mitigated?

Issues like solvent interference in bioassays or cell line variability can skew results. Researchers should use solvent controls, validate assays with positive/negative controls, and replicate experiments across independent labs. Statistical tools (e.g., ANOVA) help identify outliers, while dose-response curves clarify activity thresholds .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic efficiency be resolved across studies?

Contradictions often arise from methodological differences (e.g., substrate specificity, assay conditions). A meta-analysis of published data, focusing on variables like reaction kinetics and enzyme cofactors, can identify consensus trends. Researchers should also conduct comparative studies under standardized protocols and use machine learning models to predict optimal catalytic conditions .

Q. What advanced statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

Multivariate regression analysis and principal component analysis (PCA) can correlate structural descriptors (e.g., bond angles, electron density) with activity data. Bayesian networks or random forest models may uncover non-linear relationships. Data should be curated using platforms like ChEMBL to ensure consistency, and results validated through cross-disciplinary peer review .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

Use isotopic labeling (e.g., ¹³C-Cellobial) to track metabolic pathways in vitro and in vivo. Combine omics approaches (proteomics, metabolomics) to identify interacting biomolecules. CRISPR-Cas9 knockout models can validate target specificity, while molecular dynamics simulations predict binding affinities. Ensure ethical compliance for biological studies via institutional review boards (IRBs) .

Q. What strategies optimize the integration of this compound research data from disparate sources (e.g., academic labs, public databases)?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use semantic annotation tools (e.g., OntoChem) to standardize terminology. Collaborative platforms like Zenodo or Figshare enable cross-institutional data sharing. Regular audits of curated datasets ensure accuracy and relevance to ongoing studies .

Methodological Guidance

- Data Presentation : Include tables comparing experimental parameters (e.g., Table 1: Synthesis Yields Under Varying Temperatures), with footnotes explaining deviations. Supplementary materials should list raw data and computational codes .

- Literature Review : Prioritize recent (post-2015) peer-reviewed articles indexed in Web of Science or Scopus. Avoid non-indexed preprints unless validated by follow-up studies .

- Ethical Compliance : For studies involving human/non-human subjects, detail participant selection criteria and informed consent protocols in line with institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.